molecular formula C9H9IN2O2 B14841987 N-(4-Acetyl-6-iodopyridin-2-YL)acetamide CAS No. 1393554-69-2

N-(4-Acetyl-6-iodopyridin-2-YL)acetamide

Cat. No.: B14841987
CAS No.: 1393554-69-2
M. Wt: 304.08 g/mol
InChI Key: LAVWDFVINKGSRX-UHFFFAOYSA-N
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Description

N-(4-Acetyl-6-iodopyridin-2-YL)acetamide is a pyridine-based acetamide derivative characterized by an acetyl group at the 4-position and an iodine atom at the 6-position of the pyridine ring. This compound’s structure combines electron-withdrawing (iodine, acetyl) and amide functionalities, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

1393554-69-2

Molecular Formula

C9H9IN2O2

Molecular Weight

304.08 g/mol

IUPAC Name

N-(4-acetyl-6-iodopyridin-2-yl)acetamide

InChI

InChI=1S/C9H9IN2O2/c1-5(13)7-3-8(10)12-9(4-7)11-6(2)14/h3-4H,1-2H3,(H,11,12,14)

InChI Key

LAVWDFVINKGSRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)I)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetyl-6-iodopyridin-2-YL)acetamide can be achieved through various methods. One common approach involves the reaction of 4-acetyl-6-iodopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(4-Acetyl-6-iodopyridin-2-YL)acetamide involves its interaction with specific molecular targets. The iodine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound is compared to other pyridine-linked acetamides with distinct substituents (Table 1). Key differences lie in the type and position of functional groups, which dictate chemical behavior and applications.

Table 1: Structural Comparison of Pyridine-Based Acetamides

Compound Name Substituents on Pyridine Ring Molecular Formula Key Features (vs. Target Compound)
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide 4-Acetyl, 6-Iodo C₉H₈IN₂O₂ Reference compound; iodine enhances X-ray diffraction utility
N-(4-Chloropyridin-2-yl)acetamide 4-Chloro C₇H₇ClN₂O Chlorine substituent increases lipophilicity
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide 3-Hydroxy, 2-Iodo C₇H₇IN₂O₂ Hydroxy group introduces hydrogen bonding potential
N-(6-Benzoylpyridin-3-yl)acetamide 6-Benzoyl C₁₄H₁₂N₂O₂ Bulkier benzoyl group affects steric hindrance
N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)acetamide 4-Amino, 5-Cyano, 6-Ethoxy C₁₀H₁₂N₄O₂ Amino/cyano groups enhance bioactivity (e.g., kinase inhibition)

Physicochemical Properties

  • Solubility: The iodine atom in the target compound increases molecular weight (vs. chlorine in ) but reduces aqueous solubility compared to hydroxy- or amino-substituted analogs (e.g., ).
  • Stability : The acetyl group may render the compound prone to hydrolysis under acidic/basic conditions, unlike ether-linked substituents (e.g., ethoxy in ).

Crystallographic and Structural Analysis

  • The iodine atom in the target compound enhances X-ray diffraction contrast, simplifying crystallographic studies using programs like SHELXL or ORTEP . In contrast, lighter substituents (e.g., chlorine in ) require higher-resolution data for structural determination.

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